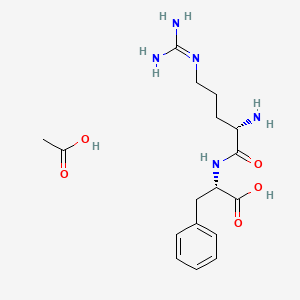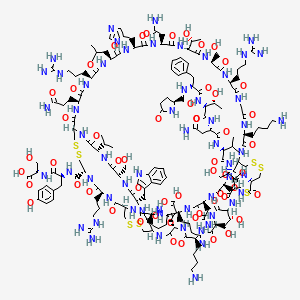
d-Lyxono-1,4-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lyxono-1,4-lactone is a remarkable compound that acts as a quintessential catalyst . It plays a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies . It is functionally related to a D-lyxonic acid .
Synthesis Analysis
D-Lyxono-1,4-lactone has been prepared in two steps from galactose . The first step potassium lyxonate was obtained in 64% yield and the title compound has been isolated in the next step with 75% yield . Aldonolactones are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine .Molecular Structure Analysis
D-Lyxono-1,4-lactone contains total 18 bond(s); 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
D-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .Physical And Chemical Properties Analysis
D-Lyxono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 148.11 . It appears as a white to off-white solid . It is soluble in methanol and slightly soluble in water . Its boiling point is predicted to be 364.3±11.0°C and it has a melting point of 105-109°C . The density is predicted to be 1.667±0.06 g/cm3 .Applications De Recherche Scientifique
Organic Synthesis
“d-Lyxono-1,4-lactone” is a compound useful in organic synthesis . It can be used as a building block to synthesize more complex molecules .
Synthesis of Surfactants and Polymers
Aldonolactones, a group that includes “d-Lyxono-1,4-lactone”, are used in the synthesis of surfactants and polymers . These compounds can be used to create materials with specific properties .
Synthesis of C-Glycosyl Compounds
“d-Lyxono-1,4-lactone” can be used in the synthesis of C-Glycosyl compounds . These compounds have a wide range of applications, including in the development of new drugs .
Synthesis of L-Aldoses
Aldonolactones can be used in the synthesis of L-Aldoses . These are a type of sugar molecule that can be used in various biochemical applications .
Synthesis of Iminoalditols and Analogs
“d-Lyxono-1,4-lactone” can be used in the synthesis of Iminoalditols and their analogs . These compounds have potential applications in medicinal chemistry .
Synthesis of Thiosugars
“d-Lyxono-1,4-lactone” can be used in the synthesis of Thiosugars . Thiosugars are sulfur-containing sugars that have potential applications in medicinal chemistry .
Synthesis of Bioactive Natural Products
“d-Lyxono-1,4-lactone” can be used in the synthesis of bioactive natural products . These are compounds that have biological activity and can be used in the development of new drugs .
Catalyst in Pharmaceutical Research
“d-Lyxono-1,4-lactone” is a remarkable compound, acting as a quintessential catalyst . It plays a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies .
Mécanisme D'action
Target of Action
d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of d-Lyxono-1,4-lactone are glucosidase enzymes .
Mode of Action
The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .
Biochemical Pathways
d-Lyxono-1,4-lactone participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, D-lyxono-1,4-lactone, and L-galactono-1,4-lactone .
Result of Action
The hydrolysis of d-Lyxono-1,4-lactone by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .
Action Environment
The action of d-Lyxono-1,4-lactone is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UZBSEBFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
d-Lyxono-1,4-lactone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
